Cas no 921550-46-1 (2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide)

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide structure
921550-46-1 structure
Product name:2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide
CAS No:921550-46-1
MF:C20H21N3O3S
Molecular Weight:383.46404337883
CID:6364340
PubChem ID:20932388

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide
    • Benzenesulfonamide, 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-
    • AKOS001971466
    • 2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
    • 2,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
    • 921550-46-1
    • F2237-0071
    • 2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • インチ: 1S/C20H21N3O3S/c1-15-8-9-16(2)19(14-15)27(25,26)21-12-13-23-20(24)11-10-18(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3
    • InChIKey: WMKJSBGPCNDSCR-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2N=C(C3=CC=CC=C3)C=CC2=O)(=O)=O)=CC(C)=CC=C1C

計算された属性

  • 精确分子量: 383.13036271g/mol
  • 同位素质量: 383.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 690
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 87.2Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 574.6±60.0 °C(Predicted)
  • 酸度系数(pKa): 10.79±0.50(Predicted)

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2237-0071-2mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
2mg
$59.0 2023-05-19
Life Chemicals
F2237-0071-5mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
5mg
$69.0 2023-05-19
Life Chemicals
F2237-0071-25mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
25mg
$109.0 2023-05-19
Life Chemicals
F2237-0071-20μmol
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
20μl
$79.0 2023-05-19
Life Chemicals
F2237-0071-5μmol
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
5μl
$63.0 2023-05-19
Life Chemicals
F2237-0071-15mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
15mg
$89.0 2023-05-19
Life Chemicals
F2237-0071-40mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
40mg
$140.0 2023-05-19
Life Chemicals
F2237-0071-75mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
75mg
$208.0 2023-05-19
Life Chemicals
F2237-0071-3mg
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
3mg
$63.0 2023-05-19
Life Chemicals
F2237-0071-10μmol
2,5-dimethyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
921550-46-1 90%+
10μl
$69.0 2023-05-19

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide 関連文献

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamideに関する追加情報

Introduction to 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide and Its Significance in Modern Chemical Biology

2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide, identified by the CAS number 921550-46-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique chemical composition, featuring a sulfonamide moiety linked to a dihydropyridazine ring system, positions it as a candidate for further exploration in drug discovery and molecular pharmacology.

The sulfonamide functional group is widely recognized for its role in medicinal chemistry, often serving as a key pharmacophore in various bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and ionic interactions makes it particularly valuable in designing compounds with enhanced binding affinity and selectivity. In the case of 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide, the presence of this group suggests potential therapeutic applications in modulating biological pathways associated with inflammation, infection, and metabolic disorders.

The dihydropyridazine ring system contributes an additional layer of complexity to the molecule's structure. This moiety has been implicated in various biological activities, including antiviral and anti-inflammatory effects. Recent studies have highlighted the significance of dihydropyridazine derivatives in inhibiting specific enzymes and receptors involved in disease processes. The integration of this scaffold with the sulfonamide group in 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide may enhance its pharmacological profile, making it a promising candidate for further investigation.

Current research in chemical biology emphasizes the importance of structurally diverse compounds in addressing complex diseases. The molecular framework of 2,5-dimethyl-N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzene-1-sulfonamide aligns well with this trend, offering a unique combination of functional groups that could interact with multiple biological targets. This polypharmacophoric nature is increasingly recognized as a strategy to develop drugs with broader therapeutic effects and reduced side effects.

In the context of drug discovery pipelines, compounds like 2,5-dimethyl-N-2-(6-oxyo3phenyl1 6dihydropyridazin 11 yl)ethylbenzene 1 sulfonamide (CAS no. 92155046 1) are evaluated for their potential to modulate key signaling pathways implicated in human health and disease. The sulfonamide group's ability to engage with biological macromolecules suggests its utility in targeting enzymes such as kinases and phosphodiesterases, which are frequently dysregulated in pathological conditions. Moreover, the phenyl substituent appended to the dihydropyridazine ring may contribute to hydrophobic interactions with protein binding sites, further enhancing binding affinity.

Recent advances in computational chemistry have enabled more efficient screening of molecular libraries for candidate drugs. Virtual screening techniques combined with molecular docking simulations have been instrumental in identifying promising scaffolds like 2 5 dimethylN 2 (6 oxo3 phenyl16 dihydropyridazin11 yl) ethylbenzene 1 sulfonamide (CAS no 92155046 1). These methods allow researchers to predict binding interactions between the compound and target proteins with high precision before conducting expensive wet-lab experiments. Such computational approaches have accelerated the drug discovery process significantly.

The synthesis of complex molecules like 2 5 dimethylN 2 (6 oxo3 phenyl16 dihydropyridazin11 yl) ethylbenzene 1 sulfonamide (CAS no 92155046 1) presents both challenges and opportunities for synthetic chemists. The multi-step synthesis typically involves constructing the dihydropyridazine core followed by functionalization with the sulfonamide group at the appropriate position on the aromatic ring system. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and yield than previously possible.

Once synthesized,2 5 dimethylN 2 (6 oxo3 phenyl16 dihydropyridazin11 yl) ethylbenzene 1 sulfonamide (CAS no 92155046 1) undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analytical methods provide detailed information about the compound's structure and purity which are essential for subsequent biological testing. High-resolution NMR spectroscopy is particularly valuable for confirming structural assignments due to its ability to resolve fine structural details.

In vitro testing is conducted next to evaluate the compound's biological activity against relevant targets including enzymes receptors ion channels etc The sulfonamide moiety's interaction with biological macromolecules makes it an attractive feature for modulating enzyme activity which is central to many disease processes For example inhibition of kinases or phosphodiesterases could lead to therapeutic benefits

The pharmacokinetic properties of 2 5 dimethylation N 22 (60x03 phenyl16 dihydropyridazin11 yl) ethylethylbenzene 1 sulfonamide (CAS no 92155046 1) are also carefully evaluated These studies assess parameters such as solubility bioavailability distribution metabolism excretion toxicity etc Understanding these properties helps determine whether

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